Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate

概要

説明

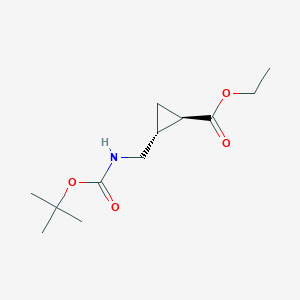

Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate is a chemical compound that belongs to the class of cyclopropane derivatives It is characterized by the presence of a cyclopropane ring, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected aminomethyl group

準備方法

The synthesis of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate typically involves the following steps:

Cyclopropanation: The starting material, often a suitable alkene, undergoes cyclopropanation to form the cyclopropane ring. This can be achieved using reagents such as diazomethane or Simmons-Smith reagent.

Aminomethylation: The cyclopropane intermediate is then subjected to aminomethylation, introducing the aminomethyl group. This step may involve the use of formaldehyde and ammonia or other aminating agents.

Boc Protection: The aminomethyl group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance efficiency and yield.

化学反応の分析

Synthetic Pathways and Key Reactions

The synthesis of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate involves multistep sequences, often leveraging cyclopropane ring formation and protective group strategies:

Petasis Reaction and Trifluoroacetylation

-

Petasis Reaction : The cyclopropane core is constructed via a Petasis reaction using tert-butyl cyclopropylcarboxylate derivatives. This step generates intermediates like 17a , which avoids unstable cyclopropanone intermediates .

-

Trifluoroacetylation : The resulting amine is protected with trifluoroacetic anhydride, yielding orthogonally protected diamines (e.g., 17p and 17r ) .

-

Boc Protection : The trifluoroacetyl group is removed under basic conditions (e.g., K₂CO₃/MeOH), and the amine is reprotected with di-tert-butyl dicarbonate (Boc₂O) to furnish the final Boc-aminomethyl cyclopropane ester .

Typical Reaction Sequence :

-

Petasis reaction → 2. Trifluoroacetylation → 3. Deprotection → 4. Boc protection

Structural and Functional Modifications

The cyclopropane ring and Boc-aminomethyl group enable diverse derivatization:

Substituent Effects on Bioactivity

| Compound | R Group | ALK IC₅₀ (μM) | TrkA IC₅₀ (μM) | Ligand Efficiency (ALK) |

|---|---|---|---|---|

| 6 | CO₂Me | 0.041 | 0.085 | 0.34 |

| 9 | CH₂NH₂ | 0.029 | 0.50 | 0.37 |

| 10 | CH₂NHMe | 0.049 | 0.92 | 0.35 |

Table 1: Bioactivity of cyclopropane derivatives with varying R groups .

-

Key Insight : Substituents like CH₂NH₂ enhance ALK inhibition (IC₅₀ = 0.029 μM) while maintaining selectivity over TrkA .

Stability and Reaction Challenges

科学的研究の応用

Organic Synthesis

Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse transformations:

- Formation of Complex Molecules : It can be used to synthesize various biologically active compounds, including enzyme inhibitors and receptor modulators.

- Building Block for Pharmaceuticals : The compound is utilized in drug discovery processes, particularly in the development of novel therapeutics targeting specific biological pathways.

Medicinal Chemistry

This compound is under investigation for its potential therapeutic properties:

- Drug Development : Studies have shown that derivatives of this cyclopropane can exhibit significant biological activity, making them candidates for further development into pharmaceutical agents.

- Mechanism of Action : The Boc-protected aminomethyl group can be selectively deprotected to yield free amines that may interact with biological targets such as enzymes or receptors, modulating their activity.

Biological Research

The compound is being explored for its role in biological systems:

- Enzyme Inhibition Studies : Research indicates that compounds like this compound can act as enzyme inhibitors, which are crucial in the study of metabolic pathways.

- Receptor Agonism : Its structural features may allow it to function as an agonist at certain receptor sites, providing insights into receptor-ligand interactions.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science:

- Production of Specialty Chemicals : It can be utilized in the synthesis of specialty chemicals with unique properties for industrial applications.

- Polymer Chemistry : The reactive nature of the cyclopropane ring may facilitate its incorporation into polymer matrices, enhancing material properties.

Uniqueness of this compound

The distinct characteristics of the cyclopropane ring contribute to its unique reactivity and utility as an intermediate in organic synthesis. The inherent strain within the cyclopropane structure allows for a range of chemical transformations not typically observed in larger cyclic compounds.

作用機序

The mechanism of action of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and exerting therapeutic effects. The cyclopropane ring may also contribute to the compound’s binding affinity and selectivity for its targets.

類似化合物との比較

Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate can be compared with similar compounds such as:

Ethyl (1R,2R)-rel-2-(aminomethyl)cyclopropanecarboxylate: Lacks the Boc protection, making it more reactive but less stable.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclobutanecarboxylate: Contains a cyclobutane ring instead of a cyclopropane ring, altering its steric and electronic properties.

生物活性

Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate is a cyclopropane derivative notable for its unique structural features, including a cyclopropane ring and a tert-butoxycarbonyl (Boc) protected aminomethyl group. This compound is increasingly recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 243.303 g/mol

- CAS Number : 946598-53-4

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Prodrug Activity : The Boc group can be cleaved in vivo, releasing the active amine that may interact with enzymes or receptors, modulating their activity.

- Enzyme Inhibition : Its structure enables it to act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

- CNS Disorders : It serves as an intermediate in synthesizing compounds aimed at treating central nervous system disorders.

- Antineoplastic Agents : The compound has shown promise in developing agents that target cancer cells.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules, including:

- Enzyme Inhibitors : Compounds derived from this compound have been designed to inhibit specific enzymes involved in disease processes.

- Receptor Agonists : It is also used in creating molecules that can activate particular receptors in biological systems.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness and versatility:

-

Study on Enzyme Interaction :

- Objective : To evaluate the inhibitory effects on a specific enzyme related to metabolic disorders.

- Findings : this compound demonstrated significant inhibition, suggesting potential use in drug development targeting metabolic pathways.

-

Pharmacological Evaluation :

- Objective : Assess the pharmacokinetics and biological activity in vivo.

- Findings : The compound exhibited favorable absorption and distribution characteristics, supporting its candidacy for further development as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Stability |

|---|---|---|---|

| Ethyl (1R,2R)-rel-2-(aminomethyl)cyclopropanecarboxylate | Lacks Boc protection | More reactive but less stable | Less suitable for drug formulation |

| Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclobutanecarboxylate | Cyclobutane ring | Different binding properties | Varies based on ring strain |

特性

IUPAC Name |

ethyl (1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJBBBVBSFWTGE-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。